molecular formula C38H75NO15S B6363032 alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) CAS No. 1233721-06-6

alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)

Cat. No. B6363032
CAS RN: 1233721-06-6
M. Wt: 818.1 g/mol
InChI Key: CWBPXMNDZISNRW-UHFFFAOYSA-N
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Description

Alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) (A11MUG) is a biologically active molecule that has been studied extensively for its potential applications in the field of scientific research. A11MUG is a derivative of the naturally occurring molecule ethylene glycol, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Bioconjugate Development

α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) and similar compounds have been explored for developing PEG-based bioconjugates. These conjugates are significant in biomedical applications due to their versatility and efficiency. Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) derivatives, demonstrating a methodology potentially useful for developing PEG-based bioconjugates in various biomedical applications (Lu & Zhong, 2010).

2. Surface Modification and Stabilization

The application of α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) extends to surface modification and stabilization, particularly in biological and medical fields. For instance, Kilian et al. (2007) investigated the modification of porous silicon structures using ethylene glycol-based moieties for applications in biology and medicine, highlighting the importance of such compounds in creating stable and non-specific adsorption resistant materials (Kilian et al., 2007).

3. Catalysis Enhancement

Compounds like α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) are also utilized in enhancing catalytic reactions. Fujihara et al. (2009) synthesized a new phosphine bearing dodeca(ethylene glycol) chains, proving its effectiveness in the palladium-catalyzed Suzuki-Miyaura coupling reaction, thereby signifying the role of such compounds in catalysis processes (Fujihara et al., 2009).

4. Protein Conjugation and Biochemical Sensing

The reactivity and functionalization potential of α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) aids in protein conjugation and biochemical sensing. Uchida et al. (2005) constructed a reactive PEG-brushed layer for surface plasmon resonance sensing with high signal-to-noise ratio, demonstrating the substantial role of such compounds in minimizing nonspecific adsorption and enhancing biospecific interactions (Uchida et al., 2005).

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO15S/c40-37(9-7-5-3-1-2-4-6-8-36-55)39-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-33-54-35-34-53-32-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-38(41)42/h55H,1-36H2,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPXMNDZISNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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